Trimethyl borate

Description

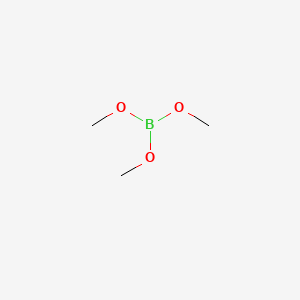

Trimethyl borate (B1201080), with the chemical formula B(OCH₃)₃, is an organoboron compound and the simplest of the borate esters. wikipedia.org It exists as a colorless liquid at room temperature and is notable for the characteristic green flame it produces upon combustion. wikipedia.orgsciencemadness.org As a weak Lewis acid, it serves as a versatile intermediate and reagent in various chemical processes. wikipedia.orgatamankimya.com

Properties

IUPAC Name |

trimethyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRECIMRULFAWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BO3, Array | |

| Record name | TRIMETHYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037738 | |

| Record name | Trimethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethyl borate appears as a water-white liquid. Denser than water. Vapors heavier than air. Used as a solvent and fungicide for fruit., Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | TRIMETHYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

67.5 °C, 68 °C | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

less than 80 °F (NFPA, 2010), < 80 °F (< 27 °C) (closed cup), - 7 °C | |

| Record name | TRIMETHYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids, Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents, Solubility in water: reaction | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.915 g/cu cm, Relative density (water = 1): 0.915 | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.59 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

137.0 [mmHg], 137 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 18 | |

| Record name | Trimethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless, moisture-sensitive liquid; fumes in air | |

CAS No. |

121-43-7, 3349-42-6 | |

| Record name | TRIMETHYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYL BORATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), trimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3349-42-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82U64J6F5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-29.3 °C, -29 °C | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Manufacturing Processes

The production of trimethyl borate (B1201080) is primarily achieved through two main synthetic routes. The choice of method often depends on the desired purity and scale of production.

Spectroscopic and Physical Properties

The structural and physical characteristics of trimethyl borate (B1201080) have been well-defined through various analytical techniques.

Applications in Chemical Industries

Trimethyl borate (B1201080) is a versatile compound with several important applications in the chemical industry, ranging from a key reagent in complex organic syntheses to an additive in polymer manufacturing.

Applications of Trimethyl Borate in Advanced Organic Synthesis

Synthesis of Metal Borohydrides

Preparation of Sodium Borohydride (B1222165)

4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃

This reaction is typically carried out at elevated temperatures bloomtechz.comwikipedia.org. An excess of trimethyl borate (B1201080) is often used to increase the reaction yield and facilitate the isolation of sodium borohydride google.com. Furthermore, modified one-pot procedures have been developed, such as the aluminum chloride (AlCl₃)-mediated synthesis of sodium borohydride from trimethyl borate and lithium hydride (LiH) in tetrahydrofuran (B95107) (THF) amazonaws.comacs.org.

Formation of Borinic Acid Derivatives

This compound serves as a key reagent in the synthesis of borinic acid derivatives, which are compounds containing at least one carbon-boron bond and two boron-oxygen bonds.

The primary strategy for forming carbon-boron bonds using this compound involves the reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi) atamanchemicals.comthermofisher.inmade-in-china.comborates.today. The initial reaction yields a dialkyl boronate ester, which, upon subsequent aqueous acid hydrolysis, furnishes the corresponding borinic acid:

B(OCH₃)₃ + RMgX → R-B(OCH₃)₂ + Mg(OCH₃)X R-B(OCH₃)₂ + 2 H₂O → R-B(OH)₂ + 2 CH₃OH

However, the high reactivity of organometallic reagents can lead to multiple additions to this compound. This can result in the formation of borinic acids (R₂BOH) and even boranes (R₃B) as side products, potentially complicating purification and reducing yields mdpi.comwiley-vch.dewiley-vch.de. While this compound is effective, other borate esters like triisopropyl borate (B(O-i-Pr)₃) have been reported to provide cleaner formation of borinic acids with higher yields due to reduced multiple addition mdpi.comwiley-vch.de.

Table 1: Comparative Yields in Borinic Acid Synthesis Using Different Borate Esters

| Borate Ester | Organometallic Reagent | Product Class | Typical Yield Range | Reference |

| This compound | Grignard/Organolithium | Boronic Ester/Acid | Moderate to Good | mdpi.comwiley-vch.de |

| Triisopropyl borate | Grignard/Organolithium | Boronic Ester/Acid | Good to High | mdpi.comwiley-vch.de |

Cyclic borinic acids, an important subclass of boron-containing heterocycles, can also be synthesized using this compound. These methods often involve the reaction of electrophilic boron reagents with diaryllithium species, which are typically generated via halide-lithium exchange or directed ortho-metalation mdpi.com. This compound can serve as the boron source in these sequences, leading to the formation of cyclic borinic ester intermediates that are subsequently hydrolyzed to the cyclic borinic acids mdpi.com. For instance, the dilithiation of a triarylborane followed by the addition of this compound can yield a borinic ester intermediate, which is a precursor to cyclic borinic acids mdpi.com.

Table 2: Examples of Cyclic Borinic Acid Synthesis Involving this compound

| Starting Material (Diaryl species) | Boron Reagent | Intermediate Borinic Ester | Cyclic Borinic Acid Product | Yield | Reference |

| Triarylborane | This compound | Not isolated | Cyclic Borinic Acid | Varies | mdpi.com |

Specialized Organic Transformations

This compound plays a role in several specialized organic transformations beyond the synthesis of boronic acids.

This compound functions as a methylation agent in various industrial processes, particularly in the production of resins, waxes, and paints atamanchemicals.comthermofisher.inmade-in-china.commanavchem.comfishersci.es. It also serves as a boron source for the synthesis of flame retardants, anti-oxidants, and corrosion inhibitors atamanchemicals.comthermofisher.inmade-in-china.commanavchem.comfishersci.es.

A significant advancement in the synthesis of energy-related materials is the development of one-pot procedures for ammonia (B1221849) borane (B79455) (NH₃BH₃, AB) and various trialkylamine-boranes directly from this compound. These methods, pioneered by Ramachandran and colleagues, offer efficient and scalable routes under ambient conditions amazonaws.comacs.orgasme.org.

The synthesis of ammonia borane typically involves the reaction of this compound with lithium hydride (LiH) and ammonium (B1175870) chloride (NH₄Cl) in the presence of aluminum chloride (AlCl₃) in tetrahydrofuran (THF) amazonaws.comacs.orgasme.org. This procedure has been reported to yield ammonia borane in high yields, often exceeding 90% with high purity amazonaws.comacs.orgasme.org.

This methodology has been successfully extended to the synthesis of a range of trialkylamine-boranes. By conducting the reaction in the presence of the corresponding trialkylamine, compounds such as triethylamine-borane and 2,6-lutidine-borane can be prepared in good to excellent yields, typically ranging from 70% to 82% acs.orggoogle.comresearchgate.netchemrevlett.com.

Table 3: One-Pot Synthesis of Amine-Boranes from this compound

| Amine Used | Reagents (besides B(OMe)₃) | Solvent | Yield (%) | Reference |

| Ammonia (NH₃) | LiH, NH₄Cl, AlCl₃ | THF | 90 | amazonaws.comacs.orgasme.org |

| Triethylamine | LiH, AlCl₃, Et₃N | THF | 70 | acs.org |

| 2,6-Lutidine | LiH, AlCl₃, 2,6-Lutidine | THF | 77 | acs.org |

| Triethylamine | LiH, AlCl₃, Et₃N | THF | 70-82 | researchgate.net |

Compound List

this compound

Sodium borohydride

Borinic acid

Boronic acid

Ammonia borane

Trialkylamine-boranes

Grignard reagents

Organolithium compounds

Dimethyl boronates

Borate esters

Methyl borate

Boric acid

Lithium hydride

Aluminum chloride

Sodium hydride

Sodium methoxide (B1231860)

Ammonium chloride

Tetrahydrofuran (THF)

Diethyl ether

Lithium aluminum hydride

Ammonium salts

Diborane

Triethylamine

2,6-Lutidine

Triethyl borate

Triisopropyl borate

Diarylborinic acids

Triarylboranes

Boroxines

Diiodomethane

Dibromomethane

Potassium bromomethyltrifluoroborate

Potassium iodomethyltrifluoroborate

Boron tribromide

Boron trichloride (B1173362)

Pyridine-boron trichloride complex

Boric oxide

Sodium metaborate (B1245444)

Sodium sulfate (B86663)

Ulexite

Carbon dioxide

Calcium carbonate

Trimethyl Borate in Advanced Materials Science and Engineering

Applications in Glass and Ceramic Manufacturing

Synthesis of Advanced Boron-Enriched Ceramics

Advanced ceramics, such as boron carbide (B₄C) and boron nitride (BN), are engineered materials renowned for their exceptional hardness, thermal stability, and chemical inertness momentivetech.comsamaterials.comsciencelearn.org.nz. Boron carbide is recognized as one of the hardest known materials, finding applications in abrasives and armor plating momentivetech.comsamaterials.com. Boron nitride ceramics exhibit excellent thermal stability, electrical insulation, and lubrication properties momentivetech.comsamaterials.comsciencelearn.org.nz. While specific synthesis routes for these advanced ceramics often involve boron halides or direct element combination, trimethyl borate (B1201080) can act as a boron source for related materials. For instance, it serves as a precursor in the production of boron-based flame retardants and antioxidants, which are incorporated into polymers and textiles to enhance fire safety atamanchemicals.comriyngroup.com. Furthermore, boron compounds, in general, are used to improve the mechanical properties and act as antioxidants in refractory materials borax.com.

Fuel Additive Research and Combustion Enhancement

The quest for more efficient and cleaner energy sources has driven research into novel fuel additives, with boron compounds showing significant promise. Trimethyl borate has been extensively studied as a fuel additive for both gasoline and diesel engines, demonstrating notable improvements in combustion characteristics and emissions.

Impact on Ignition Characteristics and Flame Propagation

Research into the combustion of this compound, both as a pure fuel and as an additive, has revealed several advantageous effects on ignition and flame behavior. Droplet-scale combustion studies indicate that this compound exhibits the shortest ignition delay times compared to conventional fuels like diesel and gasoline researchgate.netrepec.org. It also leads to higher flame temperatures and shorter extinction times, suggesting a more rapid and complete combustion process researchgate.netrepec.org. When blended with gasoline, TMB accelerates combustion, contributing to increased in-cylinder pressure, particularly at higher engine loads tandfonline.comresearchgate.netresearcher.life. The addition of TMB generally reduces the ignition delay and enhances the combustion rate constant researchgate.netrepec.org.

Table 1: Comparative Ignition and Combustion Properties of Fuel Droplets

| Fuel Type | Ignition Delay (Relative) | Flame Temperature (Relative) | Burning Time (Relative) | Burn Rate Constant (Relative) |

| This compound (TMB) | Shortest | Highest | Shortest | High |

| Diesel | Longest | Moderate | Moderate | Highest |

| Gasoline | Moderate | Moderate | Moderate | Lowest |

| TMB-Diesel Blend | Reduced | Increased | Prolonged (vs pure TMB) | N/A |

| TMB-Gasoline Blend | Reduced | Increased | N/A | N/A |

Note: Relative comparisons are based on findings from droplet combustion studies. Specific quantitative values vary based on experimental conditions.

Exhaust Emission Modulation in Internal Combustion Engines

Table 2: Impact of this compound (TMB) on Gasoline Emissions

| TMB Concentration (wt%) | CO Emission Reduction (%) | HC Emission Reduction (%) |

| 1.0 | Moderate | Moderate |

| 1.5 | Moderate | Moderate |

| 2.0 | Significant | Significant |

| 2.5 | Upmost (12.1%) | Upmost (14.4%) |

Note: Values represent reductions compared to pure gasoline, based on experimental findings tandfonline.comresearchgate.netresearcher.lifelvb.lt.

Thin Film Deposition Techniques

This compound is a valuable precursor in Atomic Layer Deposition (ALD), a technique used to deposit ultra-thin films with atomic-level precision. Its application in ALD enables the creation of specialized boron-containing thin films with tailored properties.

Atomic Layer Deposition (ALD) using this compound as Precursor

This compound (TMB) is employed as a boron precursor in ALD processes for depositing various boron-containing thin films, such as boron oxide (B₂O₃) and boron-doped aluminum oxide (B-doped Al₂O₃) jyu.firsc.orgacs.orgresearchgate.net. In ALD, precursors are sequentially introduced into a reaction chamber, reacting with the substrate surface in a self-limiting manner to build up films layer by layer.

Early ALD studies using TMB with oxygen plasma (O₂ plasma) for B₂O₃ deposition showed promising initial growth but suffered from rapid decreases in growth rate due to surface inhibition jyu.fiacs.org. This inhibition is attributed to the Lewis acidity of TMB and its adsorption behavior on surface hydroxyl groups jyu.fi. To overcome these limitations, researchers have explored various strategies. Plasma-enhanced ALD (PE-ALD) utilizing TMB with O₂ plasma has been investigated for depositing B₂O₃ films, although these films can be sensitive to ambient humidity jyu.firsc.org.

More advanced approaches have combined TMB with different co-reactants. A notable development is the use of TMB in conjunction with water (H₂O) plasma, which has demonstrated self-limiting growth at temperatures of 250 °C and above. This method results in a significantly higher growth per cycle and increased boron concentration in aluminum borate films compared to processes using oxygen plasma or thermal ALD acs.org. TMB has also been used in mixed ALD processes with trimethyl aluminum (TMA) and oxygen plasma to deposit boron- and hydrogen-doped Al₂O₃ films, allowing for control over doping distribution jyu.fiacs.org.

Table 3: this compound (TMB) in Atomic Layer Deposition (ALD)

| Film Type Deposited | Precursors Used (TMB + Co-reactant) | Typical Temperature Range (°C) | Key Observations/Challenges | References |

| Boron Oxide (B₂O₃) | TMB + O₂ Plasma | ~100-300 | Initial growth, but surface inhibition and rapid decrease in growth rate. Films sensitive to humidity. | jyu.firsc.orgacs.org |

| Boron-doped Al₂O₃ | TMB + O₂ Plasma + TMA | Variable | Formation of B- and H-doped Al₂O₃ films. Allows for control over doping distribution. | jyu.fiacs.org |

| Aluminum Borate | TMB + H₂O Plasma | ≥ 250 | Self-limiting growth, higher growth per cycle (~3.5 Å/cycle), increased boron concentration. | acs.org |

| Boron-containing films (general) | TMB + O₂ Plasma | Variable | Investigated for use in 2D materials and B-doping of Si. Potential for lithium-containing borates as solid electrolyte coatings. | jyu.fi |

| Boron-doped Al₂O₃ | TMB + O₂ Plasma | Variable | Mentioned as a precursor for B-doped Al₂O₃, with potential for digital dose control. | researchgate.net |

Compound List

this compound (TMB)

Boric acid

Boron trioxide (B₂O₃)

Borax

Boron carbide (B₄C)

Boron nitride (BN)

Triethyl borate (TEB)

Trimethyl aluminum (TMA)

Diesel

Gasoline

Ethanol

Sodium borohydride (B1222165)

Boronic acids

Grignard reagents

Lithium borates

Aluminum oxide (Al₂O₃)

Silicon dioxide (SiO₂)

Ulexite

Borate esters

Zip fuel

Boranes

Triethyl orthosilicate (B98303) (TEOS)

Boric acid aluminum oxide

Sodium metaborate (B1245444)

Boron trifluoride (BF₃)

Hydrogen fluoride (B91410) (HF)

Boron

Nitrogen

Oxygen

Carbon monoxide (CO)

Hydrocarbons (HC)

Nitrogen oxides (NOx)

Carbon dioxide (CO₂)

Sodium sulfate (B86663)

Pyridine-boron trichloride (B1173362) complex

Methyl orthosilicates

Boron halide

Tantalum Carbide (TaC)

Niobium Carbide (NbC)

Pyrolytic Graphite (PG)

Titanium Diboride (TiB₂)

Zirconia (Zirconium Oxide, ZrO₂)

Alumina (Aluminum Oxide, Al₂O₃)

Boron-10

Advanced Analytical and Spectroscopic Characterization of Trimethyl Borate

Vibrational Spectroscopy (FTIR) for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of trimethyl borate (B1201080). The analysis relies on the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule.

In the FTIR spectrum of trimethyl borate, the most prominent absorption bands are associated with the B-O and C-H bonds. The antisymmetric B-O stretching vibration is a strong indicator of the borate ester structure, typically appearing in the region of 1300-1400 cm⁻¹. Studies have identified this characteristic peak as a reliable feature for both qualitative identification and quantitative analysis. For instance, quantitative FTIR analysis of this compound in methanol (B129727) mixtures utilizes the linear dependence of the B-O peak height, often found between 1250 cm⁻¹ and 1425 cm⁻¹, on the concentration. inventum.de

The aliphatic C-H stretching vibrations from the methyl groups are observed in the 2800-3000 cm⁻¹ range. uii.ac.id Additionally, in samples where hydrolysis may have occurred, a broad band corresponding to O-H stretching of partial B-O-H bonds or residual methanol can be detected between 3200 cm⁻¹ and 3400 cm⁻¹. uii.ac.id

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| B-O Antisymmetric Stretch | 1320 - 1390 | Strong | uii.ac.id |

| C-H Aliphatic Stretch | 2800 - 3000 | Medium | uii.ac.id |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹¹B nuclei.

¹H NMR: The proton NMR spectrum of this compound is characterized by its simplicity, showing a single sharp resonance peak (singlet). This is because all nine protons of the three methoxy groups (-OCH₃) are chemically equivalent. The chemical shift for these protons is typically observed around 3.42-3.52 ppm. wikipedia.orgnih.gov

¹³C NMR: Similar to the proton spectrum, the ¹³C NMR spectrum displays a single resonance for the three equivalent methyl carbons. This peak is found at approximately 51.17 ppm. nih.gov

¹¹B NMR: The ¹¹B nucleus is also NMR active and provides direct insight into the coordination environment of the boron atom. For the trigonal planar, three-coordinate boron in this compound, a single peak is observed at a chemical shift of about 18.5 ppm. nih.gov

The presence of single peaks in each of these spectra confirms the high symmetry of the this compound molecule.

Table 2: NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| ¹H | 3.52 | Singlet | nih.gov |

| ¹³C | 51.17 | Singlet | nih.gov |

Gas Chromatography (GC) for Purity and Composition Determination

Gas Chromatography (GC) is a primary technique for assessing the purity of this compound and analyzing its composition in mixtures. The method separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC allows for both quantification and identification of the components in a sample.

The analysis is used to confirm the purity of synthesized this compound, with commercial grades often specified at ≥99.0% purity as determined by GC. researchgate.net Common impurities that can be detected include residual starting materials like methanol or byproducts from hydrolysis. Due to its high volatility (boiling point 68-69 °C), this compound is well-suited for GC analysis. wikipedia.org

However, analytical challenges can arise. This compound is highly susceptible to hydrolysis, and any moisture in the GC system can lead to its decomposition into methanol and boric acid. nih.gov This can result in peak tailing, shifting retention times, and the appearance of a methanol peak, which complicates accurate quantification and affects run-to-run repeatability. nih.govresearchgate.net Careful sample handling and a dry analytical system are therefore critical for reliable results.

X-ray Diffraction (XRD) for Crystalline Phase Analysis

While this compound is a liquid at room temperature, its solid-state structure can be analyzed at low temperatures using X-ray Diffraction (XRD). This technique provides definitive information about the crystal lattice, including unit cell dimensions and space group.

Powder XRD studies performed at 15 K and 200 K have successfully determined the crystal structure of this compound. The analysis revealed that the compound crystallizes in the hexagonal system. fraunhofer.de The trigonal planar geometry around the central boron atom, expected from its sp² hybridization, is maintained in the crystalline phase. This structural information is crucial for understanding intermolecular interactions in the solid state.

Table 3: Crystallographic Data for this compound at 15 K

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal | fraunhofer.de |

| Space Group | P6₃/m (No. 176) | fraunhofer.de |

| a, b | 6.950(8) Å | fraunhofer.de |

| c | 6.501(3) Å | fraunhofer.de |

| Unit Cell Volume | 272.00(1) ų | fraunhofer.de |

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface topography of solid materials. For a compound like this compound, which has a melting point of -34 °C, standard SEM analysis is not feasible as the sample would be in a liquid state under the high vacuum conditions of the microscope. wikipedia.org

To study the morphology of this compound in its solid state, Cryogenic Scanning Electron Microscopy (Cryo-SEM) would be the appropriate technique. This method involves the rapid freezing of the liquid sample, typically by plunging it into slushed liquid nitrogen. The frozen sample can then be transferred to a cooled preparation stage where it can be fractured to reveal internal structures, sublimed to remove surface ice, and coated with a conductive material like platinum to prevent charging under the electron beam. Finally, it is moved to a cooled SEM stage for imaging.

While there is a lack of specific literature detailing the Cryo-SEM analysis of pure this compound, the technique is widely used for imaging soft, hydrated, or low-melting-point materials in their native, frozen state. Such an analysis could reveal details about the crystalline habit, grain size, and surface features of solidified this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature. This analysis provides valuable data on the thermal stability and decomposition profile of a material.

Studies on the thermal stability of this compound vapor have shown that it is stable up to a temperature of 470 °C, even in the presence of a platinum wire. ykcs.ac.cn This high thermal stability is advantageous for its use in high-temperature applications. However, upon further heating or during combustion, this compound decomposes. The decomposition products include toxic fumes and boron oxide. TGA can precisely determine the onset temperature of decomposition and quantify the mass loss associated with the volatilization of the compound and its subsequent breakdown.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Elemental Analysis

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for determining the elemental composition of a sample. It is particularly well-suited for the accurate quantification of boron in organoboron compounds like this compound.

For analysis, the this compound sample must first be digested, typically using a closed-vessel microwave system with strong acids, to break down the organic matrix and bring the boron into an aqueous solution. inventum.de The resulting solution is then introduced into a high-temperature argon plasma, which excites the boron atoms. As the atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of boron in the sample.

Commonly monitored emission wavelengths for boron are 249.678 nm and 249.773 nm. fraunhofer.de The method offers a wide linear range and low detection limits, making it ideal for both purity assessment and trace-level boron determination. uii.ac.id

Environmental Fate and Degradation Pathways of Trimethyl Borate

Hydrolytic Degradation in Aquatic and Terrestrial Environments

Trimethyl borate (B1201080) is characterized by its rapid reaction with water, a process that dominates its environmental disposition. This hydrolysis occurs readily in both aquatic and terrestrial environments where moisture is present.

Upon contact with water, trimethyl borate undergoes rapid hydrolysis, breaking down into boric acid (B(OH)₃) and methanol (B129727) (CH₃OH) nih.govechemi.comatamankimya.comcymitquimica.comatamanchemicals.comegle.state.mi.usindustrialchemicals.gov.au. This transformation is represented by the chemical equation:

B(OCH₃)₃ + 3 H₂O → B(OH)₃ + 3 CH₃OH

This reaction is so swift that this compound is expected to have a very short existence in the environment once exposed to moisture nih.govechemi.com. The rate of hydrolysis is influenced by factors such as temperature and concentration, with this compound hydrolyzing more rapidly than other alkyl borates, such as triethyl borate, due to less steric hindrance around the boron atom benchchem.com. In the absence of moisture, however, this compound is considered stable fishersci.commubychem.com. The rapid decomposition upon contact with water means that exposure to the general population is unlikely due to its rapid transformation nih.govechemi.com.

Biodegradation Potential and Environmental Persistence

Biodegradation is not considered a significant environmental fate pathway for this compound itself. Due to its rapid hydrolysis, the compound is not expected to persist in the environment fishersci.comfishersci.se. Instead, the environmental fate is dominated by its breakdown into boric acid and methanol. Methanol, a product of this hydrolysis, is readily biodegradable fishersci.se. Studies indicate that this compound is not classified as persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) fishersci.se. Bioaccumulation is also considered unlikely fishersci.se.

Regulatory and Environmental Impact Assessment Methodologies

Key Physical-Chemical Properties Relevant to Environmental Fate

| Property | Value | Unit | Reference(s) | Notes |

| Vapor Pressure | 136 | mm Hg at 25°C | nih.govechemi.com | Indicates high volatility, suggesting it will exist as a vapor in the atmosphere. |

| LogP (Octanol-Water) | -1.9 | dimensionless | fishersci.comfishersci.se | Suggests low potential for bioaccumulation. |

| Solubility | Miscible with organic solvents | N/A | cymitquimica.comfishersci.com | Rapidly hydrolyzes in water, indicating it does not persist in the aqueous phase as TMB. |

| Persistence | Unlikely | N/A | fishersci.comfishersci.se | Due to rapid hydrolysis. |

| Biodegradation | Not considered important | N/A | echemi.com | Primarily degrades via hydrolysis. |

Table of Compound Names Mentioned

| Common Name | Chemical Formula | CAS Number |

| This compound | C₃H₉BO₃ | 121-43-7 |

| Boric Acid | B(OH)₃ | |

| Methanol | CH₃OH | 67-56-1 |

| Triethyl Borate | C₆H₁₅BO₃ | 150-46-9 |

Laboratory Safety and Handling Protocols for Research with Trimethyl Borate

Hazard Identification and Risk Assessment in Research Settings

A thorough risk assessment is the foundation of safe laboratory practice. For trimethyl borate (B1201080), this involves a detailed understanding of its flammability, explosivity, and reactivity.

Trimethyl borate is a highly flammable liquid and poses a significant fire hazard. nj.govfishersci.comalkalimetals.com Its vapor is heavier than air, allowing it to travel along the ground to a distant ignition source and flash back. noaa.govinchem.orgitcilo.org Vapors can also form explosive mixtures with air, creating an explosion hazard, particularly in enclosed or poorly ventilated spaces. noaa.govitcilo.orgilo.orgnih.goviiab.me Due to the risk of explosion, containers of this compound may rupture violently if heated in a fire. nj.govfishersci.comnoaa.gov

Table 1: Flammability Profile of this compound

| Property | Value/Observation | Source(s) |

|---|---|---|

| GHS Classification | Flammable Liquid (Category 2 or 3) | fishersci.comechemi.com |

| Flash Point | -1°C to -8°C (30.2°F to 17.6°F) | alkalimetals.cominchem.orgcoleparmer.com |

| Vapor Characteristics | Heavier than air; can travel to ignition source. | noaa.govinchem.orgitcilo.org |

| Explosion Hazard | Vapors form explosive mixtures with air. | noaa.govitcilo.orgnih.gov |

| Fire Hazard | Dangerous fire hazard. | nj.gov |

All work with this compound must be conducted far from open flames, sparks, and other sources of ignition. nj.govechemi.com Smoking is strictly prohibited in areas where this chemical is handled or stored. nj.govechemi.com

This compound reacts with water, moist air, and strong acids. alkalimetals.cominchem.orgitcilo.org This decomposition reaction produces highly flammable methanol (B129727) and boric acid. inchem.orgitcilo.org This reactivity makes water an unsuitable extinguishing agent for this compound fires, as it can exacerbate the situation. nj.gov

The compound also reacts violently with strong oxidizing agents, such as perchlorates, peroxides, and nitrates, which can generate enough heat to ignite the reaction products, leading to fire and explosion. nj.govalkalimetals.comnoaa.govinchem.orgitcilo.org

Engineering Controls and Ventilation Requirements

Engineering controls are the most effective means of reducing exposure to hazardous chemicals. nj.gov For this compound, this primarily involves ventilation and containment.

Ventilation : All handling of this compound should occur in a well-ventilated area. nj.govechemi.com The use of local exhaust ventilation or a chemical fume hood is strongly recommended to capture vapors at the source. nj.govfishersci.comfishersci.frbritiscientific.com

Containment and Equipment : When possible, operations should be enclosed in a closed system. itcilo.orgilo.orgiiab.meechemi.com All electrical equipment, including lighting and ventilation systems, in the vicinity must be explosion-proof. fishersci.comitcilo.orgechemi.combritiscientific.com To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded. nj.govfishersci.comfishersci.fr

Safe Storage and Incompatible Materials Management

Proper storage is critical to prevent accidents involving this compound. It must be stored in a designated, fireproof area that is cool, dry, and well-ventilated. nj.govinchem.orgilo.orgechemi.com

Containers should be kept tightly closed and airtight to prevent the escape of vapors and contact with moist air. nj.govinchem.orgilo.org Some sources recommend storing the chemical under an inert atmosphere, such as a nitrogen blanket, to further ensure stability and quality. alkalimetals.combritiscientific.comfishersci.com

A key aspect of safe storage is the segregation of incompatible materials. This compound must be stored separately from:

Strong oxidizing agents nj.govinchem.orgilo.orgechemi.com

Strong acids nj.govinchem.orgilo.orgechemi.com

Water and moist environments nj.govalkalimetals.combritiscientific.com

Emergency Response Procedures for Spills and Exposures

In the event of an emergency, having clear, established procedures is vital for minimizing harm to personnel and property.

Spill Response :

Evacuate all non-essential personnel from the spill area. nj.gov

Eliminate all sources of ignition immediately (e.g., open flames, sparks, hot surfaces). nj.govnoaa.gov

Ventilate the area of the spill. nj.gov

Use non-sparking tools and explosion-proof equipment for cleanup. fishersci.comalkalimetals.comechemi.com

Contain the spill and absorb the liquid with a dry, inert material such as sand, dry lime, or soda ash. nj.govinchem.orgechemi.com Do not use combustible materials.

Collect the absorbed material into a suitable, sealable container for disposal as hazardous waste. nj.govinchem.orgechemi.com

Do not wash spills into the sewer system due to the risk of explosion. inchem.orgitcilo.orgechemi.com

Exposure Response :

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. fishersci.comilo.orgcoleparmer.com

Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of water or shower. nj.govilo.org

Inhalation : Move the affected person to fresh air and have them rest. ilo.org If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. alkalimetals.com

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately. fishersci.comilo.org

Emergency shower facilities and eyewash fountains must be readily available in the immediate work area. nj.govbritiscientific.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃H₉BO₃ |

| Methanol | CH₃OH |

| Boric Acid | H₃BO₃ |

Q & A

Q. What are the standard laboratory synthesis methods for trimethyl borate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of boric acid (H₃BO₃) with methanol (CH₃OH) in the presence of a catalytic acid (e.g., sulfuric acid). Key steps include dehydration to drive the reaction to completion, with excess methanol forming an azeotrope (75% TMB, 25% methanol) that is purified via fractional distillation . The Brown-Schlesinger method, which converts sodium metaborate (NaBO₂) to boric acid followed by esterification, achieves yields of 74.1–96.5%, depending on crystallization and distillation efficiency . Reaction temperature, acid concentration, and moisture control are critical to minimize hydrolysis and maximize purity .

Q. How does this compound interact with water, and what precautions are necessary during handling?

TMB hydrolyzes rapidly in water to form methanol and boric acid, releasing heat and posing a fire hazard due to methanol’s flammability . Researchers must use anhydrous conditions for synthesis and storage, with inert gas purging (e.g., nitrogen) to prevent moisture ingress. Spills should be neutralized with dry lime or soda ash to avoid exothermic reactions .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying TMB in distillation mixtures, offering a detection limit of 3.64 mg/mL and recovery rates of 91.8–100.5% . Titration with standardized acids can measure residual boric acid post-hydrolysis, though GC-MS is preferred for complex matrices .

Advanced Research Questions

Q. How can isotopic analysis of boron in this compound be applied to nuclear science studies?

TMB serves as a precursor for isotopic boron analysis in reactor fuels. After converting boron-impregnated materials to TMB via distillation, mass spectrometry (e.g., CEC Model 21-103) quantifies isotopic ratios (e.g., ¹⁰B vs. ¹¹B) with precision <0.5 mg . This method aids in studying boron’s neutron absorption properties as a burnable poison in nuclear fuels .

Q. What strategies resolve contradictions in reported yields of this compound from sodium metaborate?

Discrepancies in yields (e.g., 55% conversion of sodium metaborate to boric acid vs. 74.1–96.5% TMB esterification ) arise from variations in sulfuric acid concentration and crystallization efficiency. Researchers should optimize:

- Acid stoichiometry (H₂SO₄:NaBO₂ molar ratio).

- Cooling rates during boric acid crystallization to minimize sodium sulfate contamination.

- Reactive esterification distillation to remove methanol azeotropes .

Q. How does this compound enhance the Reformatsky reaction in organic synthesis?

TMB neutralizes zinc alkoxides formed during Reformatsky reactions, preventing side reactions and improving yields. In benzene-TMB solvent systems, yields approach quantitative levels at 25°C, compared to lower efficiencies under reflux conditions .

Safety and Stability in Experimental Design

Q. What are the critical exposure controls for this compound in confined laboratory spaces?

TMB’s flammability (flash point: -8°C) and acute toxicity (oral LD₅₀: 614 mg/kg) require:

Q. How can researchers mitigate thermal instability during this compound storage?

Store TMB in amber glass under nitrogen at 4°C to prevent photodegradation and hydrolysis. Regularly test for methanol content via GC-MS, as >30% methanol indicates decomposition .

Applications in Advanced Material Science

Q. What role does this compound play in synthesizing boron-doped semiconductors?

TMB serves as a high-purity boron source in chemical vapor deposition (CVD) for doping silicon wafers. Its low decomposition temperature (68°C) enables precise control of boron incorporation, critical for tuning electrical conductivity .

Q. How is this compound utilized in polymer flame retardancy studies?

TMB-derived boron esters integrate into polymer matrices, releasing boron oxide (B₂O₃) under heat to form a protective char layer. Researchers quantify flame retardancy via thermogravimetric analysis (TGA) and cone calorimetry, correlating boron content with peak heat release rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.